Cas no 1339931-57-5 (2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide
- AKOS013233950
- EN300-1123088
- 1339931-57-5
-
- インチ: 1S/C10H16N4O/c1-7-13-4-5-14(7)6-10(12,9(11)15)8-2-3-8/h4-5,8H,2-3,6,12H2,1H3,(H2,11,15)
- InChIKey: AKSJFZIPLMLZPP-UHFFFAOYSA-N
- SMILES: O=C(C(CN1C=CN=C1C)(C1CC1)N)N
計算された属性
- 精确分子量: 208.13241115g/mol
- 同位素质量: 208.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- XLogP3: -1
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123088-1g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1123088-10g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1123088-10.0g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1123088-0.5g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1123088-0.25g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1123088-5.0g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 5g |
$4475.0 | 2023-06-09 | ||
Enamine | EN300-1123088-2.5g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1123088-5g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1123088-0.05g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1123088-1.0g |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide |
1339931-57-5 | 1g |
$1543.0 | 2023-06-09 |
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamideに関する追加情報
Research Briefing on 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS: 1339931-57-5)
2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS: 1339931-57-5) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropyl and imidazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic pathways and receptor interactions. Recent studies have focused on its synthesis, pharmacokinetics, and biological activity, making it a subject of intense scientific inquiry.
The synthesis of 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide involves a multi-step process that ensures high yield and purity. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structural integrity. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug candidate. The compound's ability to cross the blood-brain barrier has been a focal point, suggesting its applicability in treating central nervous system disorders.
In vitro and in vivo studies have demonstrated that 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide exhibits significant inhibitory effects on specific enzymes involved in inflammatory and neurodegenerative pathways. For instance, it has been shown to modulate the activity of kinases and proteases, which are key players in disease progression. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammation.
Pharmacokinetic studies have revealed that the compound has a favorable absorption and distribution profile, with minimal toxicity observed in preclinical models. Its metabolic stability and half-life further support its candidacy for further development. However, challenges such as optimizing its bioavailability and minimizing off-target effects remain areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate its translation into clinical trials.
The therapeutic potential of 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide extends beyond neurological disorders. Recent investigations have explored its efficacy in oncology, where it has shown promise in inhibiting tumor growth and metastasis. Its mechanism of action involves the disruption of cellular signaling pathways that are hijacked by cancer cells, offering a novel approach to targeted therapy. These findings highlight the versatility of this compound and its potential to address unmet medical needs across multiple disease areas.
In conclusion, 2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS: 1339931-57-5) represents a compelling area of research in the chemical biology and pharmaceutical sectors. Its unique structural features, combined with its broad-spectrum biological activity, position it as a promising candidate for drug development. Ongoing studies aim to elucidate its full therapeutic potential and overcome existing challenges, paving the way for its eventual clinical application. This briefing underscores the importance of continued investment in research and development to unlock the full potential of this innovative compound.
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